- Carboxylic Acid O-H Insertion Reaction of β-Ester Diazos Enabling Synthesis of β-Acyloxy Esters, Journal of Organic Chemistry, 2022, 87(22), 15483-15491
Cas no 94-47-3 (Phenethyl benzoate)
Phenethyl benzoate Chemical and Physical Properties
Names and Identifiers
-
- Phenethyl benzoate
- 2-phenylethyl benzoate
- Benzoic acid,2-phenylethyl ester
- B-PHENYLETHYL BENZOATE
- Benzoic acid, phenethyl ester (7CI, 8CI)
- Phenethyl alcohol, benzoate (6CI)
- Benzylcarbinyl benzoate
- Finsolv SUN
- NSC 24096
- Phenylethyl benzoate
- X-Tend 226
- β-Phenethyl benzoate
- β-Phenylethyl benzoate
-
- Inchi: 1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2
- InChI Key: OSORMYZMWHVFOZ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)OCCC1C=CC=CC=1
Computed Properties
- Exact Mass: 226.09900
- Monoisotopic Mass: 226.09938
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 26.3
Experimental Properties
- Density: 1.093 g/mL at 25 °C(lit.)
- Boiling Point: 182 °C12 mm Hg(lit.)
- Flash Point: >230 °F
- Refractive Index: n20/D 1.56(lit.)
- PSA: 26.30000
- LogP: 3.08610
- FEMA: 2860 | PHENETHYL BENZOATE
Phenethyl benzoate Customs Data
- HS CODE:2916310090
- Customs Data:
China Customs Code:
2916310090Overview:
2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Phenethyl benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04294-SAmPLE |
Phenethyl benzoate |
94-47-3 | ≥99% | sample |
¥558.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04294-1kg |
Phenethyl benzoate |
94-47-3 | 1kg |
¥2658.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04294-5kg |
Phenethyl benzoate |
94-47-3 | 5kg |
¥9068.0 | 2021-09-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286020-SAMPLE-K |
Phenethyl benzoate |
94-47-3 | natural, ≥98%, FG | 391.53 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286020-100G-K |
Phenethyl benzoate |
94-47-3 | natural, ≥98%, FG | 100G |
783.08 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286020-1KG-K |
Phenethyl benzoate |
94-47-3 | natural, ≥98%, FG | 1KG |
4698.46 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286001-SAMPLE-K |
Phenethyl benzoate |
94-47-3 | ≥99%, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286001-1KG-K |
Phenethyl benzoate |
94-47-3 | ≥99%, FG | 1KG |
2044.01 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286001-5KG-K |
Phenethyl benzoate |
94-47-3 | ≥99%, FG | 5KG |
6970.82 | 2021-05-17 | |
| TRC | P296015-50g |
Phenethyl Benzoate |
94-47-3 | 50g |
$ 50.00 | 2022-06-03 |
Phenethyl benzoate Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 27 h, rt
1.3 Reagents: Water ; cooled
- Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum species, Journal of Organic Chemistry, 2005, 70(4), 1188-1197
Production Method 4
1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water ; 30 min, rt
- Zn(ClO4)2·6H2O as a powerful catalyst for a practical acylation of alcohols with acid anhydrides, European Journal of Organic Chemistry, 2003, (23), 4611-4617
Production Method 5
- Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts, Monatshefte fuer Chemie, 2002, 133(2), 189-193
Production Method 6
- Air-stable titanocene bis(perfluorooctanesulfonate) as a new catalyst for acylation of alcohols, phenols, thiols, and amines under solvent-free condition, Journal of Organometallic Chemistry, 2010, 695(8), 1182-1188
Production Method 7
Production Method 8
- Facile conversion of tetrahydropyranyl and silyl ethers into esters using acid chlorides and zinc chloride, Synthetic Communications, 1986, 16(6), 659-65
Production Method 9
Production Method 10
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
- Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2, Journal of Organic Chemistry, 2005, 70(21), 8625-8627
Production Method 11
- Zirconocene-catalyzed direct (trans)esterification of acyl acids (esters) and alcohols in a strict 1 : 1 ratio under solvent-free conditions, Green Chemistry, 2017, 19(22), 5396-5402
Production Method 12
Production Method 13
- Zirconocene bis(perfluorooctanesulfonate)s-catalyzed acylation of alcohols, phenols, thiols, and amines under solvent-free conditions, Catalysis Communications, 2009, 10(14), 1889-1892
Production Method 14
- 1,1,3,3-Tetrabutyl-1,3-diisothiocyanatodistannoxane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-7
Production Method 15
1.2 Reagents: Ammonium chloride Solvents: Water
- Transesterification catalyzed by iron(III) β-diketonate species, Tetrahedron, 2011, 67(9), 1640-1648
Production Method 16
1.2 12 h, 75 °C
- Scope and mechanistic insights into the use of tetradecyl(trihexyl)phosphonium bistriflimide: a remarkably selective ionic liquid solvent for substitution reactions, Chemistry - A European Journal, 2006, 12(36), 9314-9322
Production Method 17
Production Method 18
- An efficient and convenient esterification of carboxylic acids using 4,5-dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one, Bulletin of the Korean Chemical Society, 2004, 25(4), 501-505
Production Method 19
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; rt; 12 h, 35 °C; 35 °C → rt
1.3 Reagents: Hydrogen peroxide Solvents: Water
1.4 9 h, 100 °C
- Graphite oxide-catalyzed esterification and transesterification, Youji Huaxue, 2013, 33(8), 1839-1846
Production Method 20
- Compositions containing phenethyl aryl esters as solubilizing agents for active organic compounds, United States, , ,
Phenethyl benzoate Raw materials
- 1-Propen-2-ol, benzoate
- Benzoic acid
- Methyl benzoate
- Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)-
- Silane, trimethyl(2-phenylethoxy)-
- Methyl 3-aminopropanoate
- Benzoic anhydride
- Benzoyl chloride
- 2-Phenylethanol
Phenethyl benzoate Preparation Products
Phenethyl benzoate Suppliers
Phenethyl benzoate Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on Phenethyl benzoate
Exploring Phenethyl Benzoate (CAS No. 94-47-3): Properties, Applications, and Industry Trends
Phenethyl benzoate (CAS No. 94-47-3), a versatile ester compound, has garnered significant attention in the fragrance, flavor, and cosmetic industries due to its unique aromatic profile and functional properties. This organic compound, formed by the esterification of benzoic acid and phenethyl alcohol, is renowned for its sweet, floral, and slightly balsamic odor, making it a prized ingredient in perfumery and personal care formulations. With the growing demand for natural-inspired fragrances and sustainable cosmetic ingredients, Phenethyl benzoate has emerged as a key player in modern product development.
The chemical structure of Phenethyl benzoate (C15H14O2) contributes to its stability and compatibility with a wide range of formulations. Its molecular weight of 226.27 g/mol and boiling point of approximately 300°C make it suitable for applications requiring heat resistance. In the context of clean beauty trends, this compound is often discussed alongside phthalate-free alternatives, as it serves as a valuable fixative in fragrance compositions without raising the health concerns associated with certain synthetic musks.
Recent innovations in green chemistry have sparked interest in the sustainable production of Phenethyl benzoate. Manufacturers are exploring enzymatic synthesis methods to reduce energy consumption and minimize waste, aligning with the industry's shift toward eco-friendly manufacturing. This approach resonates with consumers increasingly searching for biodegradable fragrance ingredients and cosmetic compounds with low environmental impact.
In food applications, Phenethyl benzoate serves as a flavoring agent, contributing to fruity and floral notes in various products. The compound's safety profile has been evaluated by regulatory bodies, including the FDA and EFSA, for use in food-grade formulations. As consumers become more ingredient-conscious, searches for food-safe aromatic compounds and natural-tasting flavor enhancers have increased, positioning Phenethyl benzoate as a relevant solution.
The global market for Phenethyl benzoate is experiencing steady growth, driven by expanding applications in luxury fragrances, premium personal care products, and specialty food items. Industry reports indicate particular demand in Asia-Pacific regions, where rising disposable incomes are fueling purchases of high-end cosmetic and fragrance products containing this ingredient.
Quality control remains paramount in Phenethyl benzoate production, with manufacturers implementing rigorous testing protocols to ensure consistency in odor profile and purity. Advanced analytical techniques such as GC-MS and HPLC are routinely employed to verify the compound's characteristics, addressing growing consumer concerns about ingredient transparency and product authenticity in the beauty and food industries.
Future research directions for Phenethyl benzoate include exploring its potential in aromatherapy applications and investigating synergistic effects with other botanical extracts. As the scientific community continues to study the psychosomatic effects of fragrance compounds, Phenethyl benzoate may find expanded use in wellness products designed to promote relaxation and emotional well-being.
For formulators and product developers, understanding the solubility characteristics of Phenethyl benzoate in various carriers is essential. The compound demonstrates good solubility in alcohol and oils but limited solubility in water, influencing its incorporation into different product matrices. This technical consideration is particularly relevant for developers creating water-based fragrance mists or oil-free cosmetic formulations.
Storage and handling recommendations for Phenethyl benzoate emphasize protection from light and oxidation to maintain its aromatic qualities. Best practices include storage in amber glass containers under inert atmosphere conditions, especially for bulk quantities destined for high-value fragrance applications where odor integrity is critical.
As regulatory landscapes evolve globally, compliance documentation for Phenethyl benzoate continues to be updated. Suppliers are increasingly providing comprehensive technical dossiers that include REACH registration data, IFRA compliance statements, and allergen declarations, responding to industry demand for fully documented ingredients in product development pipelines.
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